molecular formula C9H5BrN2O4 B8534876 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one

6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one

Cat. No.: B8534876
M. Wt: 285.05 g/mol
InChI Key: OQYIEPWWRAFUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one is a heterocyclic compound that belongs to the carbostyril family It is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the carbostyril ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves the bromination of 4-hydroxy-3-nitrocarbostyril. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as acetic acid or water, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is treated with bromine in the presence of a catalyst to ensure high yield and purity. The reaction mixture is then purified through crystallization or chromatography techniques to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products:

    Oxidation: 6-Bromo-3-nitro-4-quinolinone.

    Reduction: 6-Bromo-4-hydroxy-3-aminocarbostyril.

    Substitution: 6-Amino-4-hydroxy-3-nitrocarbostyril.

Scientific Research Applications

6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 6-Bromo-4-hydroxy-3-nitroquinoline
  • 6-Bromo-3-nitro-4-quinolinol
  • 6-Bromo-4-hydroxy-3-nitrobenzene

Comparison: 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one is unique due to its specific substitution pattern on the carbostyril ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5BrN2O4

Molecular Weight

285.05 g/mol

IUPAC Name

6-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14)

InChI Key

OQYIEPWWRAFUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=O)N2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-bromo-4-hydroxycarbostyril (2.23g, 0.0093 mole) in glacial acetic acid (15 ml) was swirled during the addition of concentrated nitric acid (2.5 ml, d, 1.42). On heating at 100° C for several minutes a thick yellow solid separated. After cooling, ethanol (40 ml) was added and the mixture filtered and the solid washed free of nitric acid with ethanol. Drying in vacuo over P2O5 gave the title compound, m.p. 231°-4° C (d). (Found; C, 37.83; H, 1.74; N, 9.77; Br, 28.33; C9H5N2BrO4 requires; C, 37.92; H, 1.77; N, 9.83; Br, 28.03%).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.